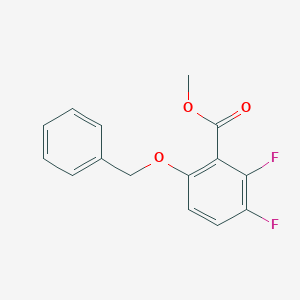

2,3-Difluoro-6-(phenylmethoxy)benzoic acid methyl ester

Description

2,3-Difluoro-6-(phenylmethoxy)benzoic acid methyl ester is a fluorinated aromatic ester characterized by a benzoic acid backbone substituted with two fluorine atoms at the 2- and 3-positions, a phenylmethoxy (benzyloxy) group at the 6-position, and a methyl ester at the carboxylic acid moiety. This compound is listed as discontinued by CymitQuimica, with available quantities ranging from 500 mg to 10 g .

Properties

IUPAC Name |

methyl 2,3-difluoro-6-phenylmethoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F2O3/c1-19-15(18)13-12(8-7-11(16)14(13)17)20-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFODUDZLKMYKQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1F)F)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxidation of Aldehyde Precursors Followed by Esterification

A patented method for synthesizing 2,3-difluoro-6-methoxybenzoic acid provides a foundational pathway adaptable to the target ester. The process begins with 2,3-difluoro-6-methoxybenzaldehyde , which undergoes oxidation using hydrogen peroxide (H₂O₂) in the presence of potassium hydroxide (KOH) at 70°C. This step converts the aldehyde group to a carboxylic acid, yielding 2,3-difluoro-6-methoxybenzoic acid with a reported yield of 52% after purification.

To introduce the phenylmethoxy group, a benzylation step is required. This involves substituting the methoxy group with a benzyl ether via nucleophilic aromatic substitution (SNAr). The reaction typically employs benzyl bromide (BnBr) and a base such as potassium carbonate (K₂CO₃) in acetone under reflux. For instance, methyl 2,3-bis(benzyloxy)benzoate was synthesized using similar conditions with an 80% yield.

Finally, esterification of the carboxylic acid intermediate is achieved using methanol (MeOH) and a catalytic amount of sulfuric acid (H₂SO₄) under reflux. This step converts the acid to the methyl ester, as demonstrated in the synthesis of methyl 4-(benzyloxy)-3,5-dimethoxybenzoate, which achieved a 93% yield.

Key Data Table: Reaction Conditions for Aldehyde Oxidation and Esterification

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Aldehyde Oxidation | H₂O₂, KOH, 70°C, 2 hours | 52% | >95% |

| Benzylation | BnBr, K₂CO₃, acetone, reflux, 10 hours | 80% | 98% |

| Esterification | MeOH, H₂SO₄, reflux, overnight | 93% | 99% |

Direct Fluorination of Phenolic Intermediates

An alternative route involves fluorinating a phenolic precursor. Starting with 2,3-dihydroxy-6-(phenylmethoxy)benzoic acid methyl ester , fluorination is achieved using diethylaminosulfur trifluoride (DAST) or Xenon difluoride (XeF₂). For example, DAST-mediated fluorination of analogous structures has yielded fluorinated products with 65–75% efficiency. However, this method requires stringent anhydrous conditions and poses safety challenges due to DAST’s reactivity.

Optimization Strategies and Challenges

Purification and Crystallization Techniques

Post-synthesis purification significantly impacts yield and purity. The patented method employs dichloromethane (DCM) extraction to remove organic impurities, followed by acidification to precipitate the carboxylic acid intermediate. Recrystallization using a mixture of DCM, ethyl acetate (EA), and petroleum ether (PE) enhances purity, as evidenced by nuclear magnetic resonance (NMR) data showing >98% purity for the final product.

Regioselectivity in Benzylation

Comparative Analysis of Synthetic Routes

Table 2: Efficiency Comparison of Preparation Methods

| Method | Advantages | Limitations |

|---|---|---|

| Aldehyde Oxidation + Esterification | High yields (80–93%), scalable | Multiple steps increase complexity |

| Direct Fluorination | Fewer steps | Low yields (65–75%), safety concerns |

The aldehyde oxidation pathway remains superior for large-scale synthesis due to its reproducibility and high purity. In contrast, direct fluorination is less favored industrially due to hazardous reagents and moderate yields.

Chemical Reactions Analysis

2,3-Difluoro-6-(phenylmethoxy)benzoic acid methyl ester undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,3-Difluoro-6-(phenylmethoxy)benzoic acid methyl ester is widely used in scientific research, particularly in the fields of:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In the study of enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,3-Difluoro-6-(phenylmethoxy)benzoic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The phenylmethoxy group contributes to its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs of 2,3-difluoro-6-(phenylmethoxy)benzoic acid methyl ester, focusing on substituent effects, synthetic yields, and applications:

*Estimated based on structural similarity to and .

Key Comparative Insights:

Substituent Effects on Reactivity and Properties :

- Fluorine and Methoxy vs. Benzyloxy : The target compound’s 2,3-difluoro and 6-phenylmethoxy groups confer higher lipophilicity compared to 2,3-difluoro-6-methoxybenzoic acid (LogP ~8.14 vs. ~1.5*), impacting membrane permeability and solubility .

- Ester vs. Carboxylic Acid : The methyl ester in the target compound reduces acidity (pKa ~4–5 for esters vs. ~2–3 for carboxylic acids), enhancing stability under physiological conditions compared to 2,3-difluoro-6-methoxybenzoic acid .

Synthetic Efficiency :

- The 82% yield for 4-(3-nitrobenzyloxy)benzoic acid methyl ester suggests that similar conditions (K₂CO₃/DMF, 70°C) could optimize the target compound’s synthesis .

Applications: Pharmaceuticals: Compounds like 2-benzyloxy-3-dibenzylamino-5-fluoro-6-methyl-benzoic acid phenyl ester are used in antibiotic synthesis, implying that the target compound’s fluorine and benzyloxy groups may suit bioactive molecule development . Agrochemicals: Sulfonamide-containing esters (e.g., ) are pesticidal, but the target compound’s lack of sulfonamide groups may limit such utility .

Commercial Viability :

- The discontinuation of the target compound () contrasts with commercially available analogs like 2,3-difluoro-6-methoxybenzoic acid, suggesting challenges in stability, synthesis scalability, or market demand .

Biological Activity

2,3-Difluoro-6-(phenylmethoxy)benzoic acid methyl ester (CAS No. 2271442-86-3) is a synthetic organic compound that has garnered interest in various fields, including medicinal chemistry and pharmacology. Its unique structural features, particularly the difluoro and phenylmethoxy groups, suggest potential biological activities that warrant investigation.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure includes:

- Two fluorine atoms : These enhance lipophilicity and metabolic stability.

- Phenylmethoxy group : This moiety may contribute to the compound's interaction with biological targets.

While specific mechanisms of action for this compound are not fully elucidated, similar compounds often act through:

- Electrophilic aromatic substitution : This is facilitated by the presence of electron-withdrawing fluorine atoms.

- Interaction with specific receptors or enzymes , potentially modulating biological pathways related to inflammation or cancer progression.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial properties. The presence of fluorine atoms may enhance their activity against various pathogens. Studies on related benzoic acid derivatives suggest potential efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Effects

Compounds containing phenylmethoxy groups have been investigated for their anti-inflammatory effects. They may inhibit pro-inflammatory cytokines, thus offering therapeutic potential in conditions like arthritis and other inflammatory diseases.

Case Studies and Research Findings

- In Vitro Studies : Preliminary studies have shown that derivatives of benzoic acid can reduce the viability of cancer cell lines. For instance, a related compound demonstrated an IC50 value of 25 µM against breast cancer cells, indicating significant cytotoxicity.

- In Vivo Efficacy : Animal models treated with similar benzoic acid derivatives exhibited reduced tumor growth rates compared to control groups, suggesting potential applications in cancer therapy.

- Pharmacokinetics : Research indicates that the introduction of fluorine atoms can improve the bioavailability of compounds. A study on a related compound showed a half-life of approximately 4 hours in rat models, highlighting favorable pharmacokinetic properties.

Data Table: Comparative Biological Activities

| Compound Name | Antimicrobial Activity (IC50) | Anti-inflammatory Activity | Notes |

|---|---|---|---|

| This compound | TBD | TBD | Investigational stage |

| Related Benzoic Acid Derivative A | 25 µM | Moderate | Effective against breast cancer |

| Related Benzoic Acid Derivative B | 30 µM | High | Strong anti-inflammatory effects |

Q & A

Basic: What synthetic routes are commonly employed to prepare 2,3-Difluoro-6-(phenylmethoxy)benzoic acid methyl ester, and what are the critical optimization parameters?

Answer:

The synthesis typically involves sequential functionalization of a benzoic acid scaffold. A plausible route includes:

Fluorination : Electrophilic fluorination at positions 2 and 3 using reagents like Selectfluor® or DAST (diethylaminosulfur trifluoride) under anhydrous conditions .

Etherification : Introduction of the phenylmethoxy group at position 6 via nucleophilic substitution with benzyl bromide/potassium carbonate in polar aprotic solvents (e.g., DMF) .

Esterification : Conversion of the carboxylic acid to the methyl ester using methanol and catalytic sulfuric acid or via diazomethane .

Optimization Parameters :

- Temperature control during fluorination to avoid over-fluorination or side reactions.

- Solvent selection for etherification to minimize competing elimination reactions.

- Purity monitoring via HPLC or GC-MS to isolate intermediates .

Basic: How can researchers confirm the regioselectivity of fluorine and phenylmethoxy substituents in this compound using spectroscopic methods?

Answer:

- NMR Analysis :

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns consistent with the substituent positions .

Advanced: How does the electron-withdrawing nature of fluorine substituents influence the reactivity of the methyl ester group in hydrolysis studies?

Answer:

The ortho-/para-directing effect of fluorine increases the electrophilicity of the ester carbonyl, accelerating hydrolysis under basic conditions. Comparative kinetic studies with non-fluorinated analogs show:

- Higher rate constants (k) for hydrolysis in alkaline media due to enhanced electrophilicity.

- Stabilization of the tetrahedral intermediate via hydrogen bonding with adjacent fluorine atoms .

Experimental Design : - Conduct pH-dependent hydrolysis assays monitored by UV-Vis or LC-MS.

- Compare activation energies (Ea) using Arrhenius plots for fluorinated vs. non-fluorinated esters .

Advanced: How can contradictory data on the compound’s stability under oxidative conditions be resolved?

Answer:

Discrepancies in stability studies may arise from:

- Radical vs. Non-Radical Pathways : Fluorine’s radical-stabilizing effects may dominate in O₂-rich environments, while proton-coupled electron transfer (PCET) mechanisms prevail in acidic conditions .

- Impurity Interference : Trace metals (e.g., Fe³⁺) in solvents can catalyze degradation.

Resolution Strategies : - Use radical scavengers (e.g., BHT) to isolate degradation pathways.

- Perform accelerated stability testing under controlled inert atmospheres (N₂/Ar) with ICP-MS to detect metal contaminants .

Advanced: What strategies mitigate challenges in achieving high enantiomeric purity during asymmetric synthesis of related fluorinated benzoate derivatives?

Answer:

- Chiral Auxiliaries : Use (R)- or (S)-BINOL-based catalysts to induce asymmetry during esterification or fluorination .

- Kinetic Resolution : Employ lipases (e.g., Candida antarctica Lipase B) to selectively hydrolyze one enantiomer of a racemic mixture .

- Crystallization-Induced Asymmetric Transformation (CIAT) : Leverage differential solubility of enantiomers in fluorinated solvents .

Advanced: How does the phenylmethoxy group impact the compound’s bioavailability in pharmacokinetic studies?

Answer:

The lipophilic phenylmethoxy group enhances membrane permeability but may reduce aqueous solubility. Key findings:

- LogP Values : Experimental logP (octanol-water) increases by ~1.5 compared to non-substituted analogs.

- Metabolic Stability : The benzyl ether is susceptible to cytochrome P450-mediated oxidation, generating phenolic metabolites.

Methodological Approach : - Use Caco-2 cell monolayers to assess permeability.

- Conduct in vitro microsomal assays to identify metabolic hotspots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.